molecular formula C19H19N3O2S B2367185 2-(2-methylquinazolin-4-yl)oxy-N-[(4-methylsulfanylphenyl)methyl]acetamide CAS No. 1116017-19-6

2-(2-methylquinazolin-4-yl)oxy-N-[(4-methylsulfanylphenyl)methyl]acetamide

Cat. No. B2367185
CAS RN: 1116017-19-6
M. Wt: 353.44
InChI Key: IYGGLHXIVAUQOA-UHFFFAOYSA-N
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Description

This compound is a chemical with the molecular formula C19H19N3O2S . It is related to the quinazolinone family, which has been studied for its potential therapeutic applications .


Molecular Structure Analysis

The molecular structure of this compound includes a quinazolinone core, a methyl group attached to the 2-position of the quinazolinone, an oxy group linking the quinazolinone to an acetamide group, and a methylsulfanylphenyl group attached to the nitrogen of the acetamide .

Scientific Research Applications

Analgesic and Anti-inflammatory Activities Studies have shown that quinazolinone derivatives exhibit promising analgesic and anti-inflammatory activities. For instance, novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides were synthesized and investigated for these activities, with some compounds demonstrating potency comparable to or greater than standard drugs like diclofenac sodium without significant ulcerogenic potential (Alagarsamy et al., 2015). Similarly, other studies have synthesized and evaluated 6-bromoquinazolinone derivatives for their pharmacological importance, noting their anti-inflammatory, analgesic, and anti-bacterial activities (Rajveer et al., 2010).

Antitumor Activity Quinazolinone derivatives have also been explored for their antitumor properties. A study on 3-benzyl-substituted-4(3H)-quinazolinones revealed significant in vitro antitumor activity against various cancer cell lines, suggesting their potential as lead compounds for the development of new anticancer drugs (Al-Suwaidan et al., 2016).

Antimicrobial Activity The antimicrobial potential of quinazolinone derivatives is another area of interest. For example, the novel oxazolidinone antibacterial agents U-100592 and U-100766, which are chemically related to quinazolinones, have shown significant in vitro activity against a wide range of clinically important pathogens, including strains resistant to other antimicrobials (Zurenko et al., 1996).

Neuroprotective and Antiviral Effects Research on novel anilidoquinoline derivatives indicates potential therapeutic efficacy in treating diseases like Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects (Ghosh et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the literature. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound could include further investigation into its potential therapeutic applications, particularly given the known antiviral properties of related quinazolinones . Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties, as well as its safety profile .

properties

IUPAC Name

2-(2-methylquinazolin-4-yl)oxy-N-[(4-methylsulfanylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-13-21-17-6-4-3-5-16(17)19(22-13)24-12-18(23)20-11-14-7-9-15(25-2)10-8-14/h3-10H,11-12H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGGLHXIVAUQOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NCC3=CC=C(C=C3)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-methylquinazolin-4-yl)oxy]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide

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